O,O-diethyl propylphosphoramidothioate
Description
O,O-Diethyl propylphosphoramidothioate is an organophosphorus compound characterized by a phosphoramidothioate backbone with ethyl (O,O-diethyl) and propyl substituents. Phosphoramidothioates generally feature a sulfur atom replacing one oxygen in the phosphate ester and an amido group (NH) bonded to the phosphorus center. Such compounds are often utilized as pesticides or chemical intermediates due to their reactivity and biological activity .
The propyl group in this compound may influence its lipophilicity, degradation kinetics, and bioactivity compared to shorter or bulkier alkyl chains. For instance, O,O-bis(pentachlorophenyl) propylphosphoramidothioate (a related compound) was synthesized in 2025 via reactions of O-pentachlorophenyl alkylphosphoroamidochloridothioates with acetamides, highlighting the versatility of such structures in synthetic chemistry .
Properties
Molecular Formula |
C7H18NO2PS |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-diethoxyphosphinothioylpropan-1-amine |
InChI |
InChI=1S/C7H18NO2PS/c1-4-7-8-11(12,9-5-2)10-6-3/h4-7H2,1-3H3,(H,8,12) |
InChI Key |
LKBKSHREZFFKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=S)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Alkyl vs. Aryl Groups: Compounds like fensulfothion (aryl substituent) exhibit high nematocidal activity due to enhanced stability and target affinity . In contrast, this compound’s propyl group may reduce environmental persistence compared to aromatic analogs but improve soil mobility. Diazinon’s pyrimidinyl group enhances its insecticidal specificity by interacting with acetylcholinesterase in pests .
Toxicity Profiles
- Prothoate and fensulfothion demonstrate acute toxicity (LD50 < 50 mg/kg), attributed to their carbamoylmethyl and sulfinylphenyl groups, which increase cholinergic activity .
- Diazinon’s moderate toxicity (LD50 300–400 mg/kg) reflects its slower metabolic activation . Propylphosphoramidothioates’ toxicity is likely intermediate but requires empirical validation.
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